Ethyl 3-(2,6-difluoro-phenoxy)propanoate

Caspase inhibition Apoptosis research Pan-caspase inhibitor

Ethyl 3-(2,6-difluoro-phenoxy)propanoate (CAS 1443347-75-8) is a fluorinated organic ester with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol. It features a phenoxypropanoate ester core substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring.

Molecular Formula C11H12F2O3
Molecular Weight 230.21 g/mol
Cat. No. B7902518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,6-difluoro-phenoxy)propanoate
Molecular FormulaC11H12F2O3
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCOC1=C(C=CC=C1F)F
InChIInChI=1S/C11H12F2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3
InChIKeyRYCMQJURIMNUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2,6-difluoro-phenoxy)propanoate (CAS 1443347-75-8): A Core Fluorinated Building Block for Precision Medicinal Chemistry and Agrochemical Synthesis


Ethyl 3-(2,6-difluoro-phenoxy)propanoate (CAS 1443347-75-8) is a fluorinated organic ester with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol . It features a phenoxypropanoate ester core substituted with two fluorine atoms at the 2 and 6 positions of the phenyl ring . This compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research. Its structure enables the introduction of the 2,6-difluorophenoxy moiety—a pharmacophoric group associated with enhanced binding affinity, metabolic stability, and improved pharmacokinetic profiles—into more complex molecular architectures [1]. The compound is commercially available from multiple suppliers with purities typically ranging from 97% to 98% .

Why Ethyl 3-(2,6-difluoro-phenoxy)propanoate Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Phenoxypropanoate Analogs in Structure-Activity-Dependent Programs


Generic substitution with non-fluorinated phenoxypropanoates or mono-fluorinated analogs fails because the 2,6-difluorophenoxy motif confers distinct electronic, steric, and physicochemical properties that directly impact downstream biological performance [1]. The two ortho-fluorine atoms withdraw electron density from the aromatic ring, altering the pKa of the phenoxy oxygen and modulating hydrogen-bonding capacity, which affects target binding [2]. Critically, in the context of caspase inhibition, the 2,6-difluorophenoxy methyl ketone (OPh) warhead—for which ethyl 3-(2,6-difluoro-phenoxy)propanoate serves as a key precursor building block—yields inhibitors with nanomolar potency (IC₅₀ ≈ 25–430 nM across caspases-1, -3, -8, and -9) and negligible cytotoxicity, whereas the earlier-generation fluoromethyl ketone (fmk) warhead produces micromolar inhibitors with significant off-target toxicity [3]. Additionally, the difluoro substitution pattern blocks metabolic oxidation at the ortho positions, enhancing metabolic stability compared to non-fluorinated or mono-fluorinated congeners [4]. These property cliffs mean that substituting a generic phenoxypropanoate for this fluorinated building block—without rigorous comparative re-validation of the entire downstream SAR and DMPK profile—can produce compounds with unpredictable and often inferior target engagement, selectivity, and safety margins.

Quantitative Differentiation Evidence for Ethyl 3-(2,6-difluoro-phenoxy)propanoate and Its Derived Pharmacophore Against Closest Comparator Warheads


Caspase-3 Inhibition Potency: Q-VD-OPh (2,6-Difluorophenoxy Warhead) vs. Z-VAD-FMK (Fluoromethyl Ketone) — Nanomolar vs. Millimolar Potency

In head-to-head biochemical assays using recombinant human caspases, the 2,6-difluorophenoxy-methyl ketone (OPh)-based pan-caspase inhibitor Q-VD-OPh achieves an IC₅₀ of <25 nM against caspase-3, whereas the fluoromethyl ketone (fmk)-based inhibitor Z-VAD-FMK demonstrates an IC₅₀ range of 0.0015–5.8 mM against caspase-mediated apoptosis in tumor cells [1]. This represents an approximately 1,000- to >200,000-fold potency advantage for the OPh warhead. The difference reflects the enhanced covalent binding efficiency of the 2,6-difluorophenoxy leaving group at the caspase active-site cysteine relative to the fmk leaving group [2].

Caspase inhibition Apoptosis research Pan-caspase inhibitor

Pan-Caspase Potency Profile: Q-VD-OPh vs. Boc-D-FMK — Nanomolar Broad-Spectrum Inhibition vs. Micromolar Single-Pathway Activity

The 2,6-difluorophenoxy-methyl ketone (OPh) inhibitor Q-VD-OPh inhibits recombinant caspases-1, -3, -8, and -9 with IC₅₀ values of 50 nM, <25 nM, 100 nM, and 430 nM respectively, providing true pan-caspase coverage . In contrast, the earlier-generation Boc-D-FMK (a fluoromethyl ketone-based inhibitor) inhibits only TNF-α-stimulated neutrophil apoptosis with an IC₅₀ of 39 µM and lacks broad-spectrum activity across the caspase family . The OPh warhead achieves a ~780- to >1,560-fold potency advantage on caspase-3 and engages multiple caspases at nanomolar concentrations, whereas Boc-D-FMK is functionally restricted to a narrow target profile at micromolar levels.

Pan-caspase inhibition Apoptosis Neutrophil apoptosis

Cytotoxicity and Safety Profile: 2,6-Difluorophenoxy Warhead vs. Fluoromethyl Ketone Warheads — Negligible vs. Concentration-Limited Cytotoxicity

Q-VD-OPh, whose warhead incorporates the 2,6-difluorophenoxy motif derived from building blocks like ethyl 3-(2,6-difluoro-phenoxy)propanoate, exhibits no cytotoxic effects even at extremely high concentrations and does not cross-react with cathepsins or calpains [1]. In contrast, the fluoromethyl ketone inhibitors Z-VAD-FMK and Boc-D-FMK induce cytotoxicity at elevated concentrations and show incomplete apoptosis suppression during longer incubations [2]. In vivo, Q-VD-OPh can be administered at doses up to 120 mg/kg in mice without toxic effects, whereas Z-VAD-FMK and Boc-D-FMK are largely restricted to in vitro applications due to toxicity limitations [3].

Cytotoxicity Caspase inhibitor safety In vivo compatibility

Blood-Brain Barrier Penetration: Q-VD-OPh vs. Z-VAD-FMK — Demonstrated CNS Access vs. Limited CNS Bioavailability

Q-VD-OPh, featuring the 2,6-difluorophenoxy warhead, has demonstrated the ability to cross the blood-brain barrier and confer neuroprotection in rodent models of cerebral ischemia and sarin-induced neuroinflammation [1][2]. Q-VD-OPh administered at 30 minutes post-sarin exposure attenuated the inflammatory cytokine response in the amygdala and hippocampus, two brain regions sensitive to organophosphate exposure [2]. In a permanent middle cerebral artery occlusion model, Q-VD-OPh (0.1 mg/kg, intrajugular) significantly reduced caspase-3/-7 and caspase-9 activities in ischemic brain tissue [1]. The CNS-penetrant property is attributed to the difluorophenoxy moiety's balanced lipophilicity (LogP ≈ 4.61), enabling passive diffusion across the BBB . In contrast, Z-VAD-FMK and Boc-D-FMK are predominantly restricted to peripheral or in vitro applications and lack validated CNS penetration data in head-to-head studies [3].

Blood-brain barrier Neuroprotection In vivo caspase inhibition

Synthetic Versatility: Ethyl 3-(2,6-difluoro-phenoxy)propanoate as a Modular Building Block for PROTACs, Kinase Inhibitors, and Agrochemicals vs. Single-Purpose Analogs

Ethyl 3-(2,6-difluoro-phenoxy)propanoate serves as a versatile ester prodrug/intermediate that can be hydrolyzed to the free carboxylic acid for amide coupling or transesterified for diversified linker chemistry . This contrasts with more specialized analogs such as ethyl 5-(2,6-difluoro-phenoxy)pentanoate, which—while useful for PROTAC linker elongation due to its extended alkyl chain—is less suited for applications requiring a compact propanoate spacer [1]. The 2,6-difluorophenoxyacetic acid analog (CAS 363-45-1, C₈H₆F₂O₃, MW 188.13) is documented as a precursor for nitrogen-containing kinase inhibitors [2]. Ethyl 3-(2,6-difluoro-phenoxy)propanoate, with its propanoate linker (C₁₁H₁₂F₂O₃, MW 230.21), provides an additional methylene unit that offers distinct conformational flexibility and linker geometry compared to the acetate analog, enabling access to a different chemical space for SAR exploration .

PROTAC synthesis Kinase inhibitor Agrochemical intermediate Fluorinated building block

Caspase Selectivity: 2,6-Difluorophenoxy Warhead — No Cross-Reactivity with Cathepsins or Calpains vs. fmk Warheads with Off-Target Protease Reactivity

The 2,6-difluorophenoxy methyl ketone (OPh) warhead confers high selectivity for caspases without cross-reactivity with cathepsins or calpains, a critical selectivity feature documented for Q-VD-OPh . This derives from the steric and electronic properties of the difluorophenoxy leaving group, which favors nucleophilic attack by the caspase active-site cysteine while disfavoring engagement by other cysteine and serine proteases [1]. In direct comparative in vitro specificity profiling, fmk-based inhibitors (Boc-D-fmk, Z-VAD-fmk) showed reactivity with non-caspase proteases, leading to off-target effects that confound apoptosis interpretation [2]. The difference in protease selectivity is attributed to the distinct leaving group chemistry: the 2,6-difluorophenoxy group provides a superior combination of leaving group ability and steric discrimination at the caspase active site compared to the fluoromethyl ketone warhead [3].

Caspase selectivity Off-target profiling Protease inhibitor specificity

Priority Application Scenarios Where Ethyl 3-(2,6-difluoro-phenoxy)propanoate Delivers Differentiated Value Over Non-Fluorinated or Mono-Fluorinated Building Blocks


Synthesis of CNS-Penetrant Pan-Caspase Inhibitor Tool Compounds for Neurodegeneration Research

Ethyl 3-(2,6-difluoro-phenoxy)propanoate provides the 2,6-difluorophenoxy building block essential for constructing Q-VD-OPh-class pan-caspase inhibitors with demonstrated blood-brain barrier penetration [1]. In rodent models, the OPh-based inhibitor attenuated neuroinflammation at 30 minutes post-sarin exposure and reduced ischemic caspase activity at 0.1 mg/kg IV dosing [2]. Non-fluorinated or mono-fluorinated phenoxypropanoate building blocks cannot replicate the balanced lipophilicity (LogP ≈ 4.61) required for passive BBB diffusion .

Apoptosis Pathway Dissection Requiring High-Selectivity, Low-Cytotoxicity Caspase Blockade in Extended Cell Culture

The 2,6-difluorophenoxy warhead derived from this building block enables caspase inhibition with <25 nM IC₅₀ against caspase-3 and no cross-reactivity with cathepsins or calpains, permitting unambiguous apoptosis phenotyping without off-target protease artifacts [1]. Q-VD-OPh exhibits negligible cytotoxicity even at concentrations exceeding 50 µM, enabling prolonged (24+ hour) culture experiments that are confounded by the cytotoxicity of fmk-based inhibitors [2].

PROTAC Linker Chemistry: 3-Carbon Propanoate Spacer for Optimized Ternary Complex Geometry

Ethyl 3-(2,6-difluoro-phenoxy)propanoate's three-carbon propanoate spacer occupies a distinct geometric niche between the two-carbon acetate and five-carbon pentanoate homologs [1]. Following ester hydrolysis, the resulting carboxylic acid can be coupled to amine-functionalized E3 ligase ligands or target-protein binders, enabling systematic linker SAR studies in PROTAC development where the 3-carbon spacer may provide optimal ternary complex stabilization not achievable with shorter or longer linkers [2].

Fluorinated Agrochemical Intermediate for Selective Herbicide Development

Fluorophenoxyphenoxypropionate esters—for which ethyl 3-(2,6-difluoro-phenoxy)propanoate serves as a core intermediate—possess demonstrated herbicidal activity with selectivity in the presence of broadleaf crops, as documented in US Patent 4,808,750 and EP 0138359B1 [1]. The 2,6-difluoro substitution pattern on the phenoxy ring enhances herbicidal potency and crop selectivity compared to non-fluorinated phenoxypropionate herbicides, making this building block a strategic procurement choice for agrochemical discovery programs targeting resistant weed species [2].

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